Ethyl 2-ethoxy-4-methanesulfinylbenzoate

Description

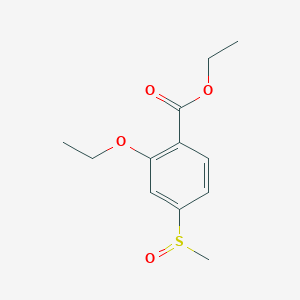

Ethyl 2-ethoxy-4-methanesulfinylbenzoate is a benzoate ester derivative characterized by an ethoxy group at the 2-position and a methanesulfinyl group at the 4-position of the benzene ring. The sulfinyl group (S=O) distinguishes it from sulfonyl (SO₂) analogs, impacting its electronic properties and reactivity.

Properties

Molecular Formula |

C12H16O4S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

ethyl 2-ethoxy-4-methylsulfinylbenzoate |

InChI |

InChI=1S/C12H16O4S/c1-4-15-11-8-9(17(3)14)6-7-10(11)12(13)16-5-2/h6-8H,4-5H2,1-3H3 |

InChI Key |

ZNSIMRRIGDGBEX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Implications :

- The sulfonyl group increases oxidation state (+6 vs.

- The hydroxy group at position 2 increases polarity, reducing lipophilicity (logP) compared to the ethoxy-substituted target compound. This may limit membrane permeability in biological systems.

- The absence of a methyl group at position 3 in the target compound reduces steric hindrance, possibly favoring interactions with enzymatic or receptor sites .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl, Ethametsulfuron Methyl)

These agrochemicals (e.g., methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) feature:

- A sulfonylurea bridge (-SO₂NHCONH-) attached to the benzoate.

- Triazine ring substitutions (e.g., methoxy, methylamino) critical for acetolactate synthase inhibition .

Key Differences :

- Functional Groups : The target compound lacks the sulfonylurea moiety and triazine ring, precluding herbicidal activity via the same mechanism.

- Applications : Sulfonylureas are potent herbicides, whereas the target compound’s applications remain speculative but could involve intermediate roles in synthesizing sulfonamide derivatives .

Data Tables

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Table 2: Impact of Substituents on Physicochemical Properties

Research Findings and Implications

Sulfinyl vs. Sulfonyl Groups : The methanesulfinyl group in the target compound may confer intermediate reactivity between sulfides (S⁻) and sulfones (SO₂), making it susceptible to further oxidation or nucleophilic attack .

Ethoxy vs. This property is critical in agrochemical design for systemic transport .

Synthetic Pathways : While direct synthesis data are lacking, analogous compounds (e.g., ) suggest that cesium carbonate and acetonitrile could mediate esterification or sulfinylation reactions under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.